molecular formula C6H12O B3052266 trans-2-Methylcyclopentanol CAS No. 39947-48-3

trans-2-Methylcyclopentanol

Cat. No.: B3052266
CAS No.: 39947-48-3
M. Wt: 100.16 g/mol
InChI Key: BVIJQMCYYASIFP-WDSKDSINSA-N
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Description

Trans-2-Methylcyclopentanol: is an organic compound with the molecular formula C6H12O . It is a secondary alcohol with a five-membered cyclopentane ring, where a methyl group and a hydroxyl group are attached to the second carbon atom in a trans configuration. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-2-Methylcyclopentanol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of 1-methylcyclopentene. In this reaction, 1-methylcyclopentene undergoes hydroboration with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method yields this compound as the major product .

Industrial Production Methods: Industrial production of this compound typically involves the same hydroboration-oxidation process due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum production of the desired trans isomer.

Chemical Reactions Analysis

Types of Reactions: Trans-2-Methylcyclopentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for converting the hydroxyl group to a better leaving group.

Major Products Formed:

    Oxidation: 2-Methylcyclopentanone or 2-Methylcyclopentanoic acid.

    Reduction: 2-Methylcyclopentane.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-2-Methylcyclopentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-Methylcyclopentanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its hydroxyl group can undergo protonation or deprotonation, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Trans-2-Methylcyclopentanol can be compared with other similar compounds, such as:

    Cis-2-Methylcyclopentanol: The cis isomer has the same molecular formula but different spatial arrangement, leading to different physical and chemical properties.

    2-Methylcyclopentanone: An oxidized form of this compound, used in different chemical applications.

    2-Methylcyclopentane: A reduced form, lacking the hydroxyl group, with different reactivity and applications.

The uniqueness of this compound lies in its specific trans configuration, which imparts distinct physical and chemical properties compared to its cis isomer and other related compounds .

Properties

IUPAC Name

(1S,2S)-2-methylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIJQMCYYASIFP-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424080
Record name trans-2-Methylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39947-48-3
Record name trans-2-Methylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Methylcyclopentanol
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trans-2-Methylcyclopentanol
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trans-2-Methylcyclopentanol
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trans-2-Methylcyclopentanol
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trans-2-Methylcyclopentanol
Reactant of Route 6
trans-2-Methylcyclopentanol

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